N-(1-Phenylethyl)guanidine hydrochloride N-(1-Phenylethyl)guanidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 7586-43-8
VCID: VC8135229
InChI: InChI=1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H
SMILES: CC(C1=CC=CC=C1)N=C(N)N.Cl
Molecular Formula: C9H14ClN3
Molecular Weight: 199.68

N-(1-Phenylethyl)guanidine hydrochloride

CAS No.: 7586-43-8

Cat. No.: VC8135229

Molecular Formula: C9H14ClN3

Molecular Weight: 199.68

* For research use only. Not for human or veterinary use.

N-(1-Phenylethyl)guanidine hydrochloride - 7586-43-8

Specification

CAS No. 7586-43-8
Molecular Formula C9H14ClN3
Molecular Weight 199.68
IUPAC Name 2-(1-phenylethyl)guanidine;hydrochloride
Standard InChI InChI=1S/C9H13N3.ClH/c1-7(12-9(10)11)8-5-3-2-4-6-8;/h2-7H,1H3,(H4,10,11,12);1H
Standard InChI Key XCEVGQBJVMVXTJ-UHFFFAOYSA-N
SMILES CC(C1=CC=CC=C1)N=C(N)N.Cl
Canonical SMILES CC(C1=CC=CC=C1)N=C(N)N.Cl

Introduction

Chemical Structure and Molecular Properties

N-(1-Phenylethyl)guanidine hydrochloride consists of a guanidine core (C(NH₂)₂NH) substituted with a 1-phenylethyl group (C₆H₅-CH₂-CH₂-) and a hydrochloride counterion (HCl). Its molecular formula is C₉H₁₄ClN₃, with a molecular weight of 199.68 g/mol . The structure includes:

  • Guanidine backbone: A triamine group with three nitrogen atoms bonded to a central carbon.

  • 1-Phenylethyl substituent: A branched alkyl chain (ethyl) attached to a phenyl ring.

  • Hydrochloride salt: Enhances solubility and stability in aqueous environments.

The compound’s SMILES string is NC(NC(C1=CC=CC=C1)C)=N.[H]Cl, and its InChIKey is XCEVGQBJVMVXTJ-UHFFFAOYSA-N .

Synthesis and Preparation Methods

Key Synthesis Routes

N-(1-Phenylethyl)guanidine hydrochloride is synthesized via Lewis acid-catalyzed reactions between substituted amines and cyanamides. A patented method involves:

  • Reactants:

    • N-Methyl-3-ethyl aniline: Derived from 3-ethyl aniline via formamide reduction.

    • 1-Naphthyl cyanamide: Prepared from naphthylamine and cyanogen bromide.

  • Catalyst: Aluminum chloride (AlCl₃) enhances electrophilicity of cyanamide, overcoming steric hindrance .

  • Conditions: Reflux in chlorobenzene for 10 hours under argon .

This method achieves high yields (e.g., 81% after purification) due to minimized steric interactions between reactants .

Alternative Approaches

  • Non-catalytic synthesis: Direct reaction of monosubstituted cyanamides with disubstituted amines, though yields may be lower without catalysts .

  • Salt formation: Treatment of the free base with HCl in ether yields the hydrochloride salt .

Physical and Spectroscopic Properties

Physical Characteristics

PropertyValue/DescriptionSource
Molecular weight199.68 g/mol
Purity>95% (analytical grade)
SolubilityHigh in polar solvents (e.g., ethanol)
Melting pointNot explicitly reported; similar guanidines: 150–200°C
StorageRoom temperature; protect from moisture

Spectroscopic Data

  • NMR (¹H): Peaks corresponding to aromatic protons (δ 7.0–7.5 ppm), methylene groups (δ 2.5–2.6 ppm), and methyl protons (δ 1.1–1.2 ppm) .

  • IR: Absorption bands for N–H stretching (~3300 cm⁻¹) and C=N guanidine bonds (~1650 cm⁻¹) .

Comparative Analysis with Related Compounds

CompoundMolecular WeightKey ApplicationToxicity Profile
N-(1-Phenylethyl)guanidine HCl199.68 g/molNMDA receptor modulationModerate (H302, H315)
Polyhexamethylene guanidine HCl~200 g/molAntimicrobial agentHigh (LD₅₀ ~600 mg/kg)
Phenylguanidine hydrochloride171.63 g/molFluorescent probesLow (limited data)

Future Directions and Challenges

Research Gaps

  • Toxicity studies: Systematic evaluation of LD₅₀ and chronic effects in mammals.

  • Mechanistic studies: Elucidation of NMDA receptor binding kinetics.

Industrial Scaling

  • Cost reduction: Optimizing synthesis to reduce reliance on expensive Lewis acids.

  • Purity control: Robust methods to achieve >99% purity for pharmaceutical use .

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